molecular formula C15H10F6N2 B2450284 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide CAS No. 339027-02-0

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide

Cat. No.: B2450284
CAS No.: 339027-02-0
M. Wt: 332.249
InChI Key: YVIRBKVHDITBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide is a compound characterized by the presence of trifluoromethyl groups attached to a benzenecarboximidamide structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the selective introduction of the trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted amines.

Scientific Research Applications

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl groups can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide is unique due to its specific structure, which combines the trifluoromethyl groups with a benzenecarboximidamide framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2/c16-14(17,18)10-4-1-3-9(7-10)13(22)23-12-6-2-5-11(8-12)15(19,20)21/h1-8H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIRBKVHDITBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.